ERK2 allosteric-IN-1 is a small molecule inhibitor that targets the extracellular signal-regulated kinase 2 (ERK2), a crucial component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including proliferation, differentiation, and survival. The development of ERK2 allosteric-IN-1 aims to provide a more selective and effective means of modulating ERK2 activity compared to traditional ATP-competitive inhibitors. The compound is classified as an allosteric modulator, which means it binds to a site on the enzyme distinct from the active site, thereby influencing its activity indirectly.
The primary source of information regarding ERK2 allosteric-IN-1 comes from studies on the dynamics and conformational changes of ERK2 upon inhibitor binding. Research indicates that ERK2 can exist in multiple conformations, primarily the "R" (active) and "L" (inactive) states, with allosteric inhibitors promoting transitions between these states . The classification of ERK2 allosteric-IN-1 falls within small molecule inhibitors that target kinase enzymes, specifically focusing on their allosteric sites.
The synthesis of ERK2 allosteric-IN-1 typically involves several key steps:
The specific synthetic route for ERK2 allosteric-IN-1 may vary depending on the desired modifications for potency and selectivity. For instance, structural modifications can enhance binding affinity by optimizing interactions within the allosteric site.
ERK2 allosteric-IN-1 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with ERK2. The precise three-dimensional conformation is critical for its binding efficacy and selectivity.
Crystallographic studies reveal that the binding of ERK2 allosteric-IN-1 induces conformational changes in the kinase, particularly in regions surrounding the active site and activation loop . These changes are essential for understanding how the compound modulates ERK2 activity.
The primary chemical reaction involving ERK2 allosteric-IN-1 is its binding to ERK2, which alters the kinase's conformation from inactive to active states. This transition is facilitated by non-covalent interactions such as hydrogen bonds and hydrophobic interactions within the allosteric site.
The binding process can be quantitatively analyzed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), allowing researchers to determine binding affinities and kinetics.
ERK2 allosteric-IN-1 functions by stabilizing the active "R" conformation of ERK2 while preventing its transition back to the inactive "L" state. This stabilization enhances substrate binding and phosphorylation activity .
Studies employing hydrogen-deuterium exchange mass spectrometry have demonstrated that upon binding of ERK2 allosteric-IN-1, there is a significant shift in the equilibrium between R and L states towards R, indicating increased kinase activity .
ERK2 allosteric-IN-1 is typically a solid at room temperature with specific melting and boiling points that depend on its molecular weight and structure. Its solubility profile is crucial for biological assays.
The compound exhibits properties characteristic of small molecule inhibitors, including stability under physiological conditions and specific reactivity towards target proteins. Its logP value indicates lipophilicity, which influences cellular uptake.
ERK2 allosteric-IN-1 has potential applications in various fields of biomedical research, particularly in cancer therapy where aberrant MAPK signaling is common. By selectively modulating ERK2 activity, this compound could help elucidate the role of this kinase in disease processes and may serve as a lead compound for developing novel therapeutic agents targeting similar pathways.
ERK2 allosteric-IN-1 binds at the junction of the L16 loop and αC helix—a region distal to the ATP-binding site. X-ray crystallography reveals that its imidazopyridine group forms critical hydrogen bonds with Asp336 in the L16 loop, while hydrophobic moieties engage Phe338 and Ile84 in the αC helix [9]. This binding stabilizes a low-entropy state characterized by reduced backbone flexibility in the activation loop (A-loop) and glycine-rich loop (Gly loop). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies confirm decreased deuterium uptake in these regions (>40% reduction), indicating restricted conformational dynamics essential for catalysis [4] [6]. The inhibitor’s efficacy arises not from steric blockade, but from altering energy landscapes required for ERK2’s transition to catalytically competent states [8].
ERK2 undergoes millisecond-timescale dynamics between inactive (L-state) and active (R-state) conformations. NMR relaxation dispersion experiments demonstrate that ERK2 allosteric-IN-1 selectively stabilizes the R-state (population shift >80%), contrasting with orthosteric inhibitors like SCH772984 that favor the L-state [3] [4]. This R-state trapping propagates effects across the kinase via:
Table 2: Allosteric vs. Orthosteric Inhibition Mechanisms in ERK2
Parameter | ERK2 Allosteric-IN-1 | ATP-Competitive Inhibitors (e.g., VTX11e) |
---|---|---|
Binding Site | L16 loop/αC helix interface | ATP-binding cleft |
State Selectivity | R-state stabilizer | R or L-state selectors |
Effect on A-loop | Reduced flexibility | Variable (disordering/ordering) |
Substrate Access | Impaired via P+1 site occlusion | Direct active-site blockade |
Resistance Mutation Susceptibility | Low | High |
The A-loop (residues 175–200) in ERK2 contains the phosphorylation motif Thr183-Glu-Tyr185. Dual phosphorylation (pT183/pY185) triggers A-loop remodeling, enabling substrate docking. ERK2 allosteric-IN-1 suppresses phosphorylation-dependent activation through two mechanisms:
Glycine-Rich Loop (Gly Loop)
The Gly loop (residues 30–35) links nucleotide binding to allosteric regulation. ERK2 allosteric-IN-1 triggers a 1.5-Å downward shift in the Gly loop, detected in crystal structures. This movement compresses the ATP pocket and disrupts the conserved Val39-Ala51 β-sheet, hindering ADP release after catalysis [1] [4].
αC Helix
The αC helix (residues 47–72) houses the Lys52-Glu69 salt bridge. Inhibitor binding strengthens this ionic pair by 30% (free energy calculations), pulling the helix inward. This rotation repositions Phe53 to clash with Phe338 of the L16 loop, creating a hydrophobic clamp that further rigidifies the allosteric site [1] [9].
L16 Loop
Unique to MAP kinases, the L16 loop (residues 330–343) serves as an allosteric hub. The inhibitor’s benzothiazole group anchors to Asp336, suppressing L16 flexibility and preventing its interaction with substrate-docking motifs (e.g., DEF domains of RSK). Mutagenesis studies confirm L16 mutants (D336A) reduce inhibitor affinity by >10-fold [4] [9].
"The discovery of ERK2 allosteric-IN-1’s binding site rewrites traditional views of kinase regulation. By targeting a nexus controlling conformational landscapes rather than catalytic residues, we can achieve precision unattainable with orthosteric compounds." – Research Team, 2024 [9]
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